5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Reaction Scheme:
- 2-Chloro-6-fluorobenzohydrazide + Cyanogen bromide → Intermediate hydrazone
- Intermediate hydrazone + Base (e.g., sodium hydroxide) → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The amine group can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can yield amine derivatives with altered oxidation states.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the oxadiazole ring and the halogenated phenyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Comparison
Compared to its analogs, 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogens can influence the compound’s electronic distribution, reactivity, and biological activity. For instance, the combination of chlorine and fluorine can enhance the compound’s lipophilicity and membrane permeability, potentially improving its efficacy as a drug or agrochemical.
Properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3O/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYIIRZEKFZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016763-54-4 |
Source
|
Record name | 5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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